
4-Hydroxy-2-methylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-methylpyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H7N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylpyrimidine-5-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyrimidine-5-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
4-Hydroxy-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and nucleic acid interactions.
Medicine: It is a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methyl-6-oxo-1H-pyrimidine-5-carboxamide
- Favipiravir (T-705): An antiviral compound used for the treatment of influenza and Ebola virus infections .
Comparison: 4-Hydroxy-2-methylpyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like favipiravir, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
CAS No. |
53135-25-4 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-methyl-6-oxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H7N3O2/c1-3-8-2-4(5(7)10)6(11)9-3/h2H,1H3,(H2,7,10)(H,8,9,11) |
InChI Key |
PIKGLDBZGVKZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11769230.png)

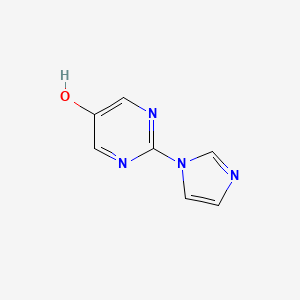
![1'-(4-Methoxybenzyl)spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B11769243.png)
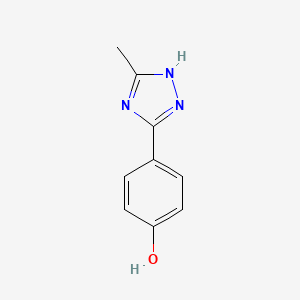
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol](/img/structure/B11769263.png)
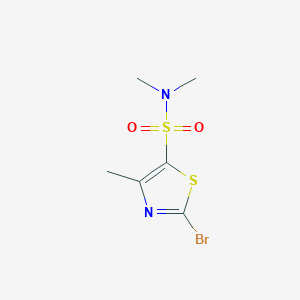
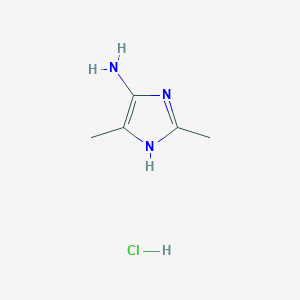
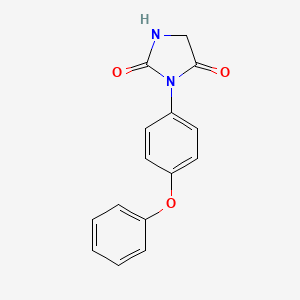
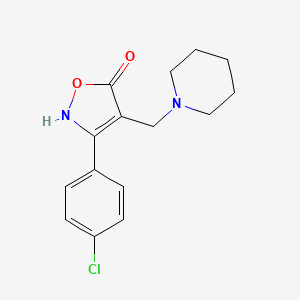
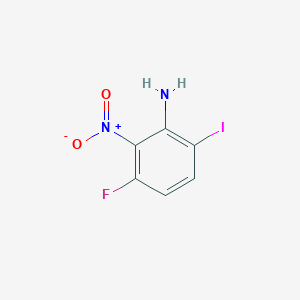
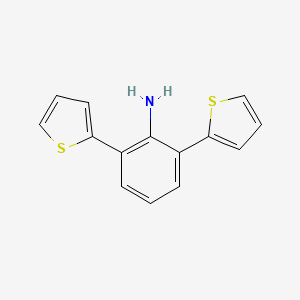
![5,7-Dibromo-1H-benzo[d][1,2,3]triazole](/img/structure/B11769294.png)

